molecular formula C17H24N2O5 B2596071 N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide CAS No. 1251709-94-0

N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide

Cat. No.: B2596071
CAS No.: 1251709-94-0
M. Wt: 336.388
InChI Key: XJMKCZUPTZUVKY-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the attachment of the benzo[d][1,3]dioxol-5-yl and methoxyethoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the benzo[d][1,3]dioxol-5-yl group, an aromatic system with two oxygen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide group, the ether groups, and the aromatic system. The amide could participate in hydrolysis reactions, while the ether groups could be involved in reactions with strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Anti-Inflammatory Properties

Researchers have synthesized novel compounds derived from visnaginone and khellinone, focusing on their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives like N-(benzo[d][1,3]dioxol-5-yl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide, have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. The studies suggest significant potential due to their high inhibitory activity on COX-2 selectivity, providing a basis for further exploration in the treatment of inflammation-related disorders (A. Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Molecular interaction studies have explored the antagonist properties of related compounds on cannabinoid receptors, specifically CB1. The research provides insights into the conformational preferences and binding interactions of these antagonists, including structural analogs of this compound. Such studies are crucial for understanding the pharmacological actions at the molecular level and for the development of selective receptor antagonists (J. Shim et al., 2002).

Serotonin Receptor Agonism for Gastrointestinal Motility

A series of benzamide derivatives, including analogs of this compound, have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds are investigated for their potential to enhance gastrointestinal motility, showing promise as treatments for gastrointestinal disorders due to their favorable pharmacological profiles (S. Sonda et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

Research into the antimicrobial activity of new pyridine derivatives has led to the synthesis of compounds with potential therapeutic applications against a range of bacterial and fungal infections. These studies explore the structure-activity relationships of benzamide derivatives, including those structurally related to this compound, offering insights into the design of novel antimicrobial agents (N. Patel et al., 2011).

Anti-Fatigue Effects

A study on the anti-fatigue effects of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, reveals their potential to enhance the forced swimming capacity in mice. This research suggests that such compounds could contribute to treatments aiming to reduce fatigue, though further studies are needed to elucidate the underlying mechanisms of action (Xianglong Wu et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a piperidine ring act on the central nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and biological activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-methoxyethoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-8-9-22-11-13-4-6-19(7-5-13)17(20)18-14-2-3-15-16(10-14)24-12-23-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMKCZUPTZUVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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